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Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586 Get Quote

A Comprehensive Comparison of 1-(3-Phenoxyphenyl)guanidine Analogs as Acid-Sensing

Ion Channel (ASIC) Inhibitors

Introduction
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are

activated by a drop in extracellular pH.[1][2][3] These channels are implicated in a variety of

physiological and pathological processes, including pain perception, mechanosensation, and

neurodegeneration following ischemic events.[1][2][3] Consequently, the development of potent

and selective ASIC inhibitors is a significant area of interest for therapeutic intervention. One

promising class of inhibitors is based on the 1-(3-phenoxyphenyl)guanidine scaffold. This

guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs

based on this scaffold, summarizing their inhibitory activity against ASIC3 and ASIC1a, and

providing the relevant experimental protocols. The information presented is primarily derived

from studies on analogs of the known ASIC inhibitor, A-317567.[4]

Structure-Activity Relationship (SAR) of 1-(3-
Phenoxyphenyl)guanidine Analogs
The core structure of the analogs discussed features a central guanidine moiety linked to a

phenyl group, which in turn is connected to another phenyl ring via a linker. The SAR studies

reveal that modifications to the linker and the terminal phenyl ring significantly impact the

inhibitory potency against ASIC3 and selectivity over ASIC1a.
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Data Summary
The following table summarizes the in vitro inhibitory activity of key 1-(3-
phenoxyphenyl)guanidine analogs against human ASIC3 and ASIC1a channels.

Compound
ID

Linker (X) R1 R2
hASIC3
IC50 (µM)

hASIC1a
IC50 (µM)

1 -O- H H 1.3 1.8

2 -CH=CH- H H 0.4 0.5

3 -C≡C- H H 0.2 0.45

4 -O- 4-F H 1.5 2.5

5 -O- H 4-Cl 0.9 1.2

6 -C≡C- 4-F H 0.15 0.3

7 -C≡C- H 4-Cl 0.1 0.2

Data compiled from studies on A-317567 analogs.[4]

Key Findings from SAR Studies:

Effect of the Linker: The nature of the linker between the two phenyl rings plays a crucial role

in determining the potency. Replacing the ether linkage (-O-) with a more rigid ethenylene (-

CH=CH-) or ethynylene (-C≡C-) linker generally leads to an increase in potency against both

ASIC3 and ASIC1a. The ethynylene linker (in compound 3) provided the most potent analog

in the unsubstituted series.[4]

Effect of Phenyl Ring Substitution: Substitution on the terminal phenyl rings with electron-

withdrawing groups, such as fluorine or chlorine, generally enhances the inhibitory activity.

For instance, the introduction of a 4-chloro substituent on the terminal phenyl ring of the

ethynylene-linked analog (compound 7) resulted in the most potent compound in this series

against both ASIC3 and ASIC1a.[4]
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General Synthesis of 1-(3-Phenoxyphenyl)guanidine
Analogs
The synthesis of the 1-(3-phenoxyphenyl)guanidine analogs generally involves a key

guanylation step. A common method is the reaction of a corresponding aniline precursor with a

guanylating agent.

Example Synthesis of a 1-(3-(Phenylethynyl)phenyl)guanidine Analog:

Sonogashira Coupling: A substituted iodobenzene is coupled with a substituted

phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-

catalyst (e.g., CuI) in a suitable solvent like triethylamine to form the diphenylacetylene

intermediate.

Nitration: The diphenylacetylene intermediate is nitrated using a mixture of nitric acid and

sulfuric acid to introduce a nitro group, typically at the meta position of one of the phenyl

rings.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron

powder in the presence of ammonium chloride or by catalytic hydrogenation (e.g., H₂, Pd/C).

Guanylation: The resulting aniline derivative is reacted with a guanylating agent, such as 1H-

pyrazole-1-carboxamidine hydrochloride, in a solvent like N,N-dimethylformamide (DMF) to

yield the final guanidine product.

In Vitro Electrophysiology Assay for ASIC Activity
The inhibitory activity of the compounds on human ASIC3 and ASIC1a channels is typically

evaluated using whole-cell patch-clamp electrophysiology in a heterologous expression

system.

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell

lines are cultured under standard conditions. The cells are then transiently transfected with

plasmids encoding the human ASIC3 or ASIC1a subunits. A marker protein such as green

fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.
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Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48

hours after transfection.

External Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, and 10 glucose, with the pH adjusted to 7.4.

Internal (Pipette) Solution: Contains (in mM): 120 KCl, 2 MgCl₂, 10 EGTA, and 10 HEPES,

with the pH adjusted to 7.2.

Channel Activation: ASIC currents are elicited by rapidly changing the extracellular pH

from a holding pH of 7.4 to an activating pH (e.g., pH 5.5 for ASIC3, pH 6.0 for ASIC1a) for

a few seconds.

Compound Application and Data Analysis:

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in

the external solution to the desired concentrations.

The cells are pre-incubated with the compound-containing solution for a set period before

the application of the acidic stimulus.

The peak current amplitude in the presence of the compound is compared to the control

current amplitude (without the compound).

Concentration-response curves are generated, and the IC₅₀ values are calculated by fitting

the data to a sigmoidal dose-response equation.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 1-(3-phenoxyphenyl)guanidine
analogs as ASIC inhibitors and the general experimental workflow for their evaluation.
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Caption: Mechanism of ASIC inhibition by 1-(3-phenoxyphenyl)guanidine analogs.
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Caption: General experimental workflow for synthesis and evaluation.

Conclusion
The structure-activity relationship studies of 1-(3-phenoxyphenyl)guanidine analogs reveal

that both the linker connecting the phenyl rings and the substituents on these rings are key

determinants of their inhibitory potency against acid-sensing ion channels. Rigidifying the linker

and introducing electron-withdrawing groups on the terminal phenyl ring are effective strategies
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for enhancing activity. The detailed experimental protocols provided herein offer a basis for the

synthesis and in vitro characterization of novel analogs in this chemical series. The continued

exploration of this scaffold holds promise for the development of potent and selective ASIC

inhibitors for the treatment of pain and other neurological disorders associated with tissue

acidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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